molecular formula C12H10N4OS B2364005 (E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile CAS No. 170802-09-2

(E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile

Cat. No. B2364005
M. Wt: 258.3
InChI Key: UEUIVCJTVIHWAU-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile” is a chemical compound with the CAS Number: 170802-09-2 .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

A study by Pişkin, Canpolat, and Öztürk (2020) investigated new zinc phthalocyanine compounds, substituted with benzenesulfonamide derivative groups containing a Schiff base, which are related to the chemical structure . These compounds displayed high singlet oxygen quantum yield, making them useful as photosensitizers in photodynamic therapy for cancer treatment due to their fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Attou et al. (2020) synthesized a 1,3,4-thiadiazole derivative, namely the 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, which was investigated as a corrosion inhibitor for mild steel in acidic environments. The compound showed a high degree of protection and was found to act as a mixed-kind inhibitor, with its adsorption fitting the Langmuir isotherm model (Attou et al., 2020).

Antimicrobial and Antifungal Properties

Ameen and Qasir (2017) focused on the synthesis of derivatives of 1,3,4-thiadiazole, examining their biological activities. These derivatives, including compounds similar to the query chemical, exhibited antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant properties (Ameen & Qasir, 2017).

Anticancer Properties

Gür et al. (2020) synthesized a series of Schiff bases derived from 1,3,4-thiadiazole-2-amine, which demonstrated notable biological activities. Specifically, some compounds showed high DNA protective ability against oxidative stress and exhibited cytotoxicity against cancer cell lines, highlighting their potential in cancer treatment (Gür et al., 2020).

Anti-Depressant Activity

Yusuf, Khan, and Ahmed (2008) synthesized new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, which showed significant anti-depressant activity, comparable to the standard drug imipramine. This study highlights the potential use of such derivatives in the treatment of depression (Yusuf, Khan, & Ahmed, 2008).

properties

IUPAC Name

(E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-17-10-4-2-8(3-5-10)6-9(7-13)11-15-16-12(14)18-11/h2-6H,1H3,(H2,14,16)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUIVCJTVIHWAU-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.